4-methyl-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide
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Overview
Description
4-methyl-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by its unique structure, which includes a triazole ring fused with a phthalazine moiety, and a benzenesulfonamide group
Preparation Methods
The synthesis of 4-methyl-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide involves multiple steps, starting with the preparation of the triazolophthalazine core. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions . This is followed by the introduction of the benzenesulfonamide group through a nucleophilic substitution reaction. Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions often involve controlled temperatures and pH levels.
Major Products: The major products depend on the specific reaction but can include various substituted derivatives of the original compound.
Scientific Research Applications
4-methyl-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It has shown promise as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and phthalazine moieties allow it to bind effectively to these targets, potentially inhibiting their activity. This binding can disrupt various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other triazolophthalazines and benzenesulfonamides. What sets 4-methyl-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide apart is its unique combination of these two moieties, which enhances its binding affinity and specificity for certain biological targets. Other similar compounds include:
This detailed overview highlights the significance and potential of this compound in various scientific fields
Properties
Molecular Formula |
C24H21N5O3S |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-methyl-N-[4-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H21N5O3S/c1-16-7-13-20(14-8-16)33(30,31)28-18-9-11-19(12-10-18)32-15-23-25-26-24-22-6-4-3-5-21(22)17(2)27-29(23)24/h3-14,28H,15H2,1-2H3 |
InChI Key |
SAWCKROSYWVTFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC3=NN=C4N3N=C(C5=CC=CC=C54)C |
Origin of Product |
United States |
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